

Revolutionizing Pesticide Analysis: Oxadixyl as a High-Purity Analytical Standard in Chromatographic Applications

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Compound of Interest

Compound Name: Oxadixyl

Cat. No.: B1677826

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[City, State] – [Date] – In the ongoing effort to ensure food safety and environmental quality, the precise and accurate quantification of pesticide residues is paramount. **Oxadixyl**, a systemic fungicide, is frequently monitored in various agricultural and environmental matrices. The availability of high-purity **oxadixyl** analytical standards is crucial for the development and validation of robust chromatographic methods. These application notes provide detailed protocols for the use of **oxadixyl** as an analytical standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), enabling researchers, scientists, and drug development professionals to achieve reliable and reproducible results.

Introduction

Oxadixyl is a phenylamide fungicide used to control oomycete pathogens on a variety of crops.^[1] Its presence in food and the environment is strictly regulated, necessitating sensitive and selective analytical methods for its detection and quantification. This document outlines detailed protocols for the analysis of **oxadixyl** in vegetable, wine, soil, and water matrices using state-of-the-art chromatographic techniques. The use of a certified analytical standard is fundamental to method accuracy, ensuring the reliability of residue analysis data.^[2]

Physicochemical Properties of Oxadixyl

Property	Value
Chemical Formula	C ₁₄ H ₁₈ N ₂ O ₄
Molecular Weight	278.30 g/mol [1]
CAS Number	77732-09-3[1]
Appearance	Light beige to brownish crystalline powder[3]
Solubility	Soluble in organic solvents such as acetonitrile[4]

Application Note 1: Analysis of Oxadixyl in Vegetables by LC-MS/MS

This method describes the determination of **oxadixyl** residues in vegetable matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction and cleanup, providing high recovery and throughput.

Experimental Protocol

1. Standard Solution Preparation:

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **oxadixyl** analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
- Intermediate Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with acetonitrile.
- Working Standard Solutions (1-100 ng/mL): Prepare a series of working standards by serial dilution of the intermediate stock solution with an appropriate solvent mixture (e.g., acetonitrile/water).

2. Sample Preparation (QuEChERS Protocol):

- Homogenization: Homogenize 10-15 g of the vegetable sample.

- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
 - Shake vigorously for 1 minute.
 - Centrifuge at ≥ 3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO_4).
 - Vortex for 30 seconds.
 - Centrifuge at a high speed for 2-5 minutes.
 - The resulting supernatant is ready for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Parameters:

Parameter	Condition
LC System	Agilent 1290 Infinity II LC or equivalent
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase	A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient	Time-based gradient from 5% to 95% B
Flow Rate	0.3 mL/min
Injection Volume	5 µL
MS System	Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Specific precursor and product ions for oxadixyl

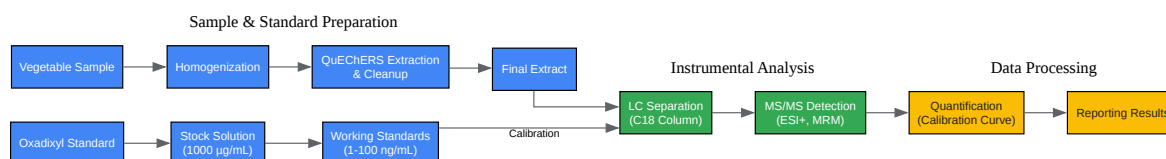
Quantitative Data Summary (LC-MS/MS)

Parameter	Value	Matrix	Reference
Linearity Range	2-20 µg/L	Wine	[5][6][7]
Limit of Detection (LOD)	0.7 µg/L	Wine	[5][6][7]
Limit of Quantitation (LOQ)	2.0 µg/L	Wine	[5][6][7]
Recovery	96.7 ± 5.2% (White Wine) 99.2 ± 2.0% (Red Wine)	Wine	[5][6][7]
Precision (RSDr)	8.2%	Wine	[5][6][7]

Note: Data for wine matrix is presented as a representative example of LC-MS/MS performance. Similar performance is expected in vegetable matrices with appropriate

optimization.

Experimental Workflow: LC-MS/MS Analysis of Oxadixyl



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Caption: Workflow for LC-MS/MS analysis of **oxadixyl** in vegetables.

Application Note 2: Analysis of Oxadixyl in Soil and Water by GC-NPD

This method provides a protocol for the determination of **oxadixyl** residues in soil and water samples using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), a selective and sensitive detector for nitrogen-containing compounds like **oxadixyl**.

Experimental Protocol

1. Standard Solution Preparation:

- Prepare stock and working standards of **oxadixyl** in a suitable solvent such as ethyl acetate, following a similar dilution scheme as for the LC-MS/MS method.

2. Sample Preparation:

- Soil:
 - Air-dry the soil sample and sieve to remove large debris.

- Weigh 20 g of the sieved soil into a flask.
- Add a suitable extraction solvent (e.g., acetonitrile/water mixture) and extract by sonication.[8]
- Partition the extract with a non-polar solvent like dichloromethane.[8]
- Concentrate the organic layer and perform cleanup using a solid-phase extraction (SPE) cartridge (e.g., Florisil).
- Elute the analyte and concentrate the eluate to a final volume for GC analysis.
- Water:
 - Filter the water sample to remove suspended particles.
 - Perform liquid-liquid extraction (LLE) using a solvent like dichloromethane at a neutral pH.
 - Dry the organic extract with anhydrous sodium sulfate.
 - Concentrate the extract to a suitable volume for GC injection.

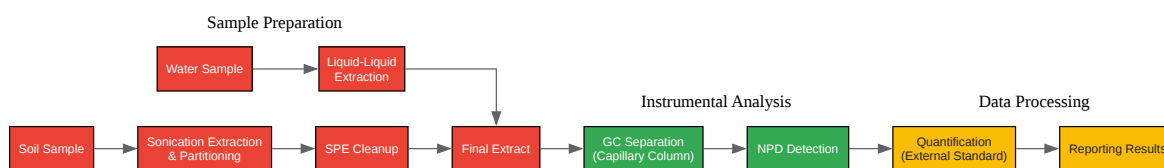
3. GC-NPD Instrumental Parameters:

Parameter	Condition
GC System	Agilent 8890 GC or equivalent
Column	Capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)
Injector	Split/splitless, operated in splitless mode
Injector Temperature	250 °C
Oven Program	Start at 100 °C, ramp to 280 °C
Carrier Gas	Helium, constant flow
Detector	Nitrogen-Phosphorus Detector (NPD)
Detector Temperature	300 °C

Quantitative Data Summary (GC-NPD)

Parameter	Value	Matrix	Reference
Linearity Range	50-2000 µg/L	Soil	[8]
Limit of Detection (LOD)	0.1-10.4 µg/kg	Soil	[8]
Recovery	68.5-112.1%	Soil	[8]
Precision (RSD)	1.8-6.2%	Soil	[8]

Experimental Workflow: GC-NPD Analysis of Oxadixyl



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Caption: Workflow for GC-NPD analysis of **oxadixyl** in soil and water.

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for the quantification of **oxadixyl** in diverse and complex matrices. The use of high-purity **oxadixyl** analytical standards is essential for achieving the accuracy and precision required for regulatory compliance and research applications. By following these detailed methodologies, laboratories can ensure the integrity of their analytical results in the critical field of pesticide residue analysis.

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